molecular formula C10H13N3OS B4746551 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide

2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No. B4746551
M. Wt: 223.30 g/mol
InChI Key: JYQASYIIHXMABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide is a chemical compound that belongs to the family of hydrazinecarbothioamides. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used in scientific research. This compound has gained a lot of interest due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which leads to various physiological and biochemical effects.
Biochemical and physiological effects:
2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide in lab experiments is its high stability and solubility in organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations of using this compound is its high toxicity, which requires proper handling and disposal procedures.

Future Directions

There are several potential future directions for the use of 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide in scientific research. Some of these include:
1. Development of new drugs: This compound has shown promising results in the treatment of various diseases. Therefore, there is a potential for the development of new drugs based on this compound.
2. Environmental applications: 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to have potential applications in environmental science. It can be used as a pesticide or herbicide due to its high toxicity to certain pests and weeds.
3. Development of new analytical methods: This compound can be used as a standard reference material in various analytical methods such as HPLC and GC-MS. Therefore, there is a potential for the development of new analytical methods based on this compound.
Conclusion:
2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide is a chemical compound that has gained a lot of interest due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound has shown promising results in various scientific research studies and has the potential for further development in the future.

Scientific Research Applications

2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as medicine, agriculture, and environmental science.

properties

IUPAC Name

N-(2-phenylethylcarbamothioylamino)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c14-8-12-13-10(15)11-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQASYIIHXMABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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